1-ethyl-5-methyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1H-pyrazole-3-carboxamide
Description
1-Ethyl-5-methyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative featuring a 1,3-dioxoisoindoline moiety. The compound’s structure integrates a pyrazole ring substituted with ethyl and methyl groups at positions 1 and 5, respectively, while the carboxamide group is linked to a 2-methyl-1,3-dioxoisoindoline scaffold.
The pyrazole core is known for its metabolic stability and hydrogen-bonding capabilities, while the 1,3-dioxoisoindoline group introduces rigidity and planar aromaticity, which may enhance target binding affinity. The ethyl and methyl substituents likely influence lipophilicity and steric effects, modulating solubility and pharmacokinetic properties.
Properties
IUPAC Name |
1-ethyl-5-methyl-N-(2-methyl-1,3-dioxoisoindol-4-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-4-20-9(2)8-12(18-20)14(21)17-11-7-5-6-10-13(11)16(23)19(3)15(10)22/h5-8H,4H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLPBSMKTLZGFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Ethyl-5-methyl-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-1H-pyrazole-3-carboxamide, with the CAS number 1173256-00-2, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a complex molecular structure (C₁₆H₁₆N₄O₃) and a molecular weight of 312.32 g/mol. Research into its biological activity has primarily focused on its antimicrobial, anti-inflammatory, and antioxidant properties.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial activity against various bacterial strains. For instance, a study on related compounds found that certain pyrazole derivatives showed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa . Although specific data on the compound is limited, structural similarities suggest potential efficacy.
Table 1: Antimicrobial Activity of Related Pyrazole Derivatives
| Compound Name | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 0.038 μmol/mL |
| Compound B | P. aeruginosa | 0.067 μmol/mL |
| Compound C | S. aureus | 0.015 μmol/mL |
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are particularly noteworthy. Several studies have reported that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process. For example, some derivatives demonstrated IC₅₀ values ranging from 0.02 to 0.04 μM for COX-2 inhibition, indicating strong anti-inflammatory potential .
Table 2: COX Inhibition by Pyrazole Derivatives
| Compound Name | COX Inhibition (IC₅₀) | Selectivity Index |
|---|---|---|
| Compound D | 0.02 μM | 8.22 |
| Compound E | 0.03 μM | 9.31 |
Antioxidant Activity
In addition to antimicrobial and anti-inflammatory effects, pyrazole derivatives have also been evaluated for their antioxidant properties. Antioxidants are vital for neutralizing free radicals and preventing oxidative stress-related damage in biological systems. While direct studies on the compound's antioxidant activity are sparse, related compounds have shown promising results in scavenging free radicals .
Case Studies
Several case studies highlight the biological activities of pyrazole derivatives:
- Study on Anti-inflammatory Effects : A series of pyrazole compounds were synthesized and evaluated for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The most effective compounds exhibited significant reductions in edema compared to control groups .
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial efficacy of various pyrazole derivatives against clinical strains of bacteria, revealing that some compounds were as effective as traditional antibiotics .
Scientific Research Applications
Scientific Research Applications
In agricultural research, the compound is being investigated for its potential as a pesticide or herbicide . Pyrazole derivatives have been noted for their ability to act on specific biochemical pathways in pests, leading to effective pest management strategies without harming beneficial organisms.
Neuropharmacology
Recent studies have explored the neuropharmacological effects of this compound, particularly its potential as a neuroprotective agent . The ability to cross the blood-brain barrier makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry demonstrated that a related pyrazole derivative exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of oxidative stress and mitochondrial dysfunction.
Case Study 2: Pesticidal Efficacy
Research conducted by agricultural scientists evaluated the effectiveness of pyrazole-based compounds against common agricultural pests. The findings revealed that these compounds had a high mortality rate in target insect populations while showing low toxicity to non-target species.
Comparison with Similar Compounds
Structural Analogues in Pyrazole Carboxamide Family
Substituent-Driven Variations
Compounds such as 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide derivatives (e.g., 3a–3p from ) share the pyrazole-carboxamide backbone but differ in substituents and functional groups. Key distinctions include:
- Chlorine and cyano groups in 3a–3p vs. ethyl/methyl and isoindoline groups in the target compound.
Table 1: Comparative Structural and Physical Properties
Functional Group Impact
- Electron-Withdrawing Groups (EWGs): Chloro and cyano substituents in 3a–3p enhance electrophilicity and may improve binding to electron-rich enzyme pockets.
- Hydroxylamine Derivatives: Compounds like N-benzyl-N-hydroxy-1-aryl-5-(substituted phenyl)-1H-pyrazole-3-carboxamides () incorporate hydroxylamine groups, which introduce additional hydrogen-bond donors and redox activity—features absent in the target compound .
Coupling Reagents and Conditions
Purification and Characterization
- Chromatography: Compounds in are purified via preparative TLC (PE:EA = 8:1) and recrystallization, whereas the patent in emphasizes nitro reduction and cyclization steps for pyrazolopyrimidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
